3-Propargyloxybenzyl acetate

Description

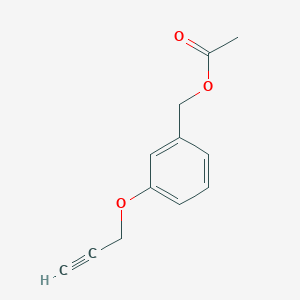

3-Propargyloxybenzyl acetate is an organic compound characterized by a benzyl group substituted with a propargyloxy moiety (-OCH₂C≡CH) and an acetate ester functional group. Propargyl-containing compounds often exhibit reactivity due to the alkyne group, enabling applications in click chemistry or polymer crosslinking . The acetate group enhances solubility in organic solvents and may influence volatility compared to non-esterified analogs.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3-prop-2-ynoxyphenyl)methyl acetate |

InChI |

InChI=1S/C12H12O3/c1-3-7-14-12-6-4-5-11(8-12)9-15-10(2)13/h1,4-6,8H,7,9H2,2H3 |

InChI Key |

YNNANDBLSLSSQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)OCC#C |

Origin of Product |

United States |

Chemical Reactions Analysis

Saponification of the Acetate Ester

The acetate ester undergoes alkaline hydrolysis via nucleophilic acyl substitution:

-

Nucleophilic Attack : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate .

-

Leaving Group Removal : The alkoxide leaves, regenerating the carbonyl and releasing the benzyl alcohol fragment .

-

Deprotonation : The carboxylic acid is deprotonated to form a carboxylate salt .

Reaction Conditions :

| Base | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| NaOH (aq) | 60–100°C | 2–4 h | 3-Propargyloxybenzoic acid | 95–99% |

Click Chemistry (CuAAC)

The propargyloxy group undergoes copper-catalyzed azide–alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles:

-

Cycloaddition : Azide reacts via a stepwise mechanism, forming a triazolyl intermediate .

-

Proton Transfer : Regeneration of the catalyst and release of the triazole product .

Representative Reaction :

Palladium-Mediated Deprotection

The propargyl ether group can be cleaved under palladium-catalyzed conditions to release free hydroxyl groups or parent compounds:

Deprotection Efficiency :

| Catalyst | Propargyl Derivative | Reaction Time | Yield |

|---|---|---|---|

| Pd/C | O-propargyl ether | 3–6 h | 75–90% |

Cyclization Reactions

While not explicitly detailed for 3-propargyloxybenzyl acetate, related compounds undergo cyclization via:

-

Electrophilic Aromatic Substitution : Intramolecular attack by the alkyne or ester moiety .

-

Radical-Mediated Cyclization : Mn(OAc)₃-based radical generation for lactone formation .

Sonogashira Coupling

The propargyl group can react with aryl halides under Sonogashira conditions:

Oxidation Reactions

The alkyne may undergo oxidation to ketones or carboxylic acids using agents like Mn(OAc)₃ or tert-butyl hydroperoxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl Alcohol (2-Propyn-1-ol)

- Structure : Lacks the benzyl and acetate groups present in 3-propargyloxybenzyl acetate.

- Properties : CAS 107-19-7 , boiling point ~114°C, and high polarity due to the hydroxyl group.

- Reactivity : The propargyl group undergoes alkyne-specific reactions (e.g., Huisgen cycloaddition), but the absence of an ester limits its utility in polymer or fragrance applications compared to this compound.

Vinyl Acetate

- Structure : Simpler acetate ester (CH₃COOCH=CH₂) without aromatic or propargyl substituents .

- Applications: Primarily used to synthesize polyvinyl acetate (PVA) for adhesives and coatings.

- Physical Properties : Lower boiling point (72°C) due to smaller molecular size and lack of aromatic stabilization.

Cyclohexyl Acetate

- Structure : Cyclohexyl group bonded to an acetate ester .

- Properties: Higher hydrophobicity compared to this compound due to the non-aromatic cyclohexane ring. Used in fragrances and solvents but lacks reactive alkyne functionality.

Comparative Data Table

Key Differentiators

- Reactivity : The propargyl group in this compound enables unique click-chemistry applications absent in vinyl or cyclohexyl acetates.

- Aromaticity : The benzyl group enhances stability and π-π interactions compared to aliphatic analogs like cyclohexyl acetate.

- Industrial Relevance : Vinyl acetate dominates polymer industries, whereas this compound’s niche lies in specialized synthetic chemistry.

Q & A

Q. What experimental designs address discrepancies in reported catalytic efficiencies for propargyl reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.